4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid
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Overview
Description
4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[23]hexane-1-carboxylic acid is a complex organic compound featuring a furan ring, a carbamoyl group, and a spirohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carbamoyl Group: This step can be achieved by reacting the furan derivative with isocyanates under controlled conditions.
Spirohexane Formation: The spirohexane structure is formed through a cyclization reaction involving a suitable precursor, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Amines, dihydrofurans.
Substitution Products: Halogenated furans, nitrofurans.
Scientific Research Applications
4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of materials with specific structural or electronic properties.
Mechanism of Action
The mechanism of action of 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the spirohexane structure.
Spiro[2.3]hexane derivatives: Similar spirohexane core but different functional groups.
Carbamoyl-substituted compounds: Similar functional group but different core structures.
Uniqueness
4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid is unique due to its combination of a furan ring, carbamoyl group, and spirohexane structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
6-(furan-2-ylmethylcarbamoyl)-1,1,2-trimethylspiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-14(2)15(3,13(19)20)16(14)7-6-11(16)12(18)17-9-10-5-4-8-21-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHCCFJXBEINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C12CCC2C(=O)NCC3=CC=CO3)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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